2-(1-Piperazinyl)benzoic acid trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(1-Piperazinyl)benzoic acid trihydrate” is a chemical compound with the CAS Number: 1185169-24-7 . It has a molecular weight of 260.29 and its molecular formula is C11 H14 N2 O2 . 3 H2 O .
Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C11H14N2O2.3H2O/c14-11(15)9-3-1-2-4-10(9)13-7-5-12-6-8-13;;;/h1-4,12H,5-8H2,(H,14,15);3*1H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 260.29 . Its Inchi Code is 1S/C11H14N2O2.3H2O/c14-11(15)9-3-1-2-4-10(9)13-7-5-12-6-8-13;;;/h1-4,12H,5-8H2,(H,14,15);3*1H2 , which provides information about its molecular structure.Scientific Research Applications
Metabolic Pathways and Enzymatic Interactions
2-(1-Piperazinyl)benzoic acid trihydrate and its derivatives play a significant role in pharmacology and biochemistry, particularly in the study of metabolic pathways and enzymatic interactions. For instance, the metabolism of Lu AA21004, a novel antidepressant, involves oxidation to several metabolites, including a benzylic alcohol further oxidized to the corresponding benzoic acid. This process involves various cytochrome P450 enzymes, highlighting the compound's utility in understanding drug metabolism and disposition (Hvenegaard et al., 2012).
Crystallography and Co-crystallization
In the field of crystallography, 2-(1-Piperazinyl)benzoic acid derivatives have been utilized to study co-crystallization processes, revealing insights into stoichiometric variants, polymorphism, and twinning. Research on benzoic acid and its co-crystallization with N-containing bases such as piperazine has contributed to understanding the molecular arrangements and interactions within crystals, which is crucial for the design of pharmaceuticals and materials with specific properties (Skovsgaard & Bond, 2009).
Antifungal and Antimicrobial Activities
Explorations into the antimicrobial and antifungal properties of 2-(1-Piperazinyl)benzoic acid derivatives have yielded compounds with significant activity against a variety of microorganisms. This research has implications for the development of new, more effective antimicrobial and antifungal agents, addressing the growing concern over resistance to current treatments. For example, some novel triazole derivatives have shown promising results against Candida, Aspergillus, and dermatophytes, highlighting the therapeutic potential of these compounds (Khabnadideh et al., 2012).
Anticancer Research
The investigation into anticancer properties of 2-(1-Piperazinyl)benzoic acid derivatives has led to the synthesis of compounds demonstrating moderate to potent activity against various cancer cell lines. This research is crucial for the discovery of novel therapeutic agents capable of combating cancer more effectively and with fewer side effects than existing treatments. Notably, benzothiazole-piperazine-1,2,3-triazole hybrids have been evaluated for their antiproliferative effects, contributing valuable information to the field of cancer pharmacology (Aouad et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
2-piperazin-1-ylbenzoic acid;trihydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.3H2O/c14-11(15)9-3-1-2-4-10(9)13-7-5-12-6-8-13;;;/h1-4,12H,5-8H2,(H,14,15);3*1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFOEGYJKMMUPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2C(=O)O.O.O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.